molecular formula C11H13NO5 B1331112 (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol CAS No. 51430-71-8

(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol

Cat. No.: B1331112
CAS No.: 51430-71-8
M. Wt: 239.22 g/mol
InChI Key: GSYGDSOGHWKWBS-UHFFFAOYSA-N
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Description

(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol is a chemical compound with the molecular formula C11H13NO5 and a molecular weight of 239.22 g/mol . It features a dioxane ring substituted with a nitro group and a phenyl group, making it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol typically involves the reaction of a ketone or aldehyde with 2-hydroxymethyl-2-nitropropane-1,3-diol in the presence of boron trifluoride diethyl etherate (BF3·Et2O) in anhydrous tetrahydrofuran (THF) at room temperature . The reaction mixture is stirred for 1-3 hours and monitored by thin-layer chromatography (TLC). After completion, the mixture is quenched with saturated aqueous sodium bicarbonate (NaHCO3) and extracted with ethyl acetate. The organic layer is dried over sodium sulfate (Na2SO4) and evaporated under reduced pressure. The residue is purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane .

Chemical Reactions Analysis

Types of Reactions

(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The dioxane ring and phenyl group also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a nitro group and a phenyl group on the dioxane ring makes this compound unique. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5-nitro-2-phenyl-1,3-dioxan-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c13-6-11(12(14)15)7-16-10(17-8-11)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYGDSOGHWKWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)(CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290409
Record name 1,3-dioxane-5-methanol, 5-nitro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51430-71-8
Record name NSC68481
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dioxane-5-methanol, 5-nitro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Nitro-2-phenyl-1,3-dioxan-5-yl)methanol

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